(4-Bromophenyl)acetone oxime
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Overview
Description
(4-Bromophenyl)acetone oxime is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetone oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)acetone oxime can be synthesized through the condensation of (4-bromophenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours until the formation of the oxime is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)acetone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(4-Bromophenyl)acetone oxime has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its potential interaction with acetylcholinesterase.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and other functionalized aromatic compounds.
Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)acetone oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an acetylcholinesterase inhibitor, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The oxime group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)acetone oxime
- (4-Fluorophenyl)acetone oxime
- (4-Methylphenyl)acetone oxime
Uniqueness
(4-Bromophenyl)acetone oxime is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall effectiveness in various applications. The bromine atom’s size and electronegativity can also affect the compound’s interaction with other molecules, making it a valuable tool in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
(NE)-N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYAQLHGHOJCEA-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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